2-(2-硝基丙-1-烯-1-基)呋喃

描述

Synthesis Analysis

The synthesis of furan derivatives, including 2-(2-Nitroprop-1-en-1-yl)furan, often involves condensation reactions and the use of nitroalkanes. For instance, the nitroaldol reaction of ketal-functionalized nitroalkanes with alpha-oxoaldehydes, followed by acidic treatment, leads to the formation of 2,5-disubstituted furans in good yields (Palmieri, Gabrielli, & Ballini, 2010). Additionally, the condensation of furanyl and thiophenyl prop-2-enals with nitro-substituted CH acids can yield geminally activated nitro dienes, further demonstrating the synthetic versatility of furan compounds (Baichurin et al., 2019).

Molecular Structure Analysis

The molecular structure of furan derivatives, including 2-(2-Nitroprop-1-en-1-yl)furan, has been extensively studied using techniques like NMR and IR spectroscopy. The structural investigations provide insights into the arrangement of atoms and the electronic configuration, which are crucial for understanding the reactivity and properties of these compounds (Rahmani et al., 2017).

Chemical Reactions and Properties

Furan derivatives participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. The nitro group in 2-(2-Nitroprop-1-en-1-yl)furan plays a pivotal role in its reactivity, enabling it to undergo transformations that lead to the synthesis of complex organic molecules. For example, iodine(III)-mediated tandem oxidative cyclization has been employed for constructing 2-nitrobenzo[b]furans, demonstrating the compound's potential for chemical modifications (Lu, Zheng, & Liu, 2012).

科学研究应用

抗菌剂

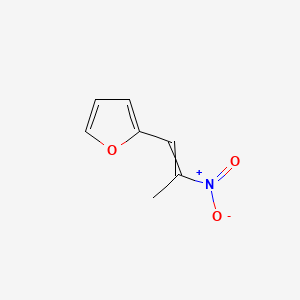

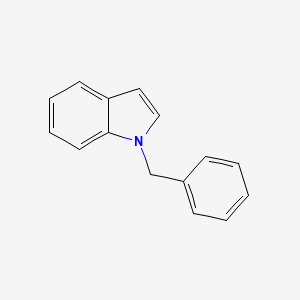

2-(2-硝基丙-1-烯-1-基)呋喃已被证明具有作为抗菌剂的潜力。 它对革兰氏阳性菌和革兰氏阴性菌均表现出显著活性,对革兰氏阳性菌株的效力更高 {svg_1}。 这使得它成为开发新型抗生素或消毒剂的宝贵化合物。

特种化学品的合成

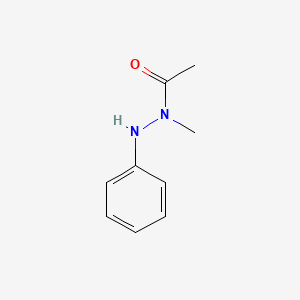

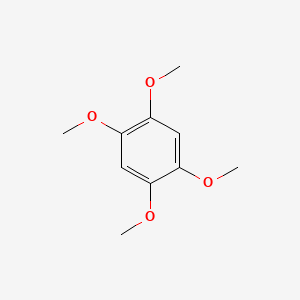

该化合物在合成各种特种化学产品中很有用。 它的反应活性使其成为各种化学反应的前体,从而导致了具有潜在应用的不同化学领域的新型化合物的产生 {svg_2}。

抗真菌剂

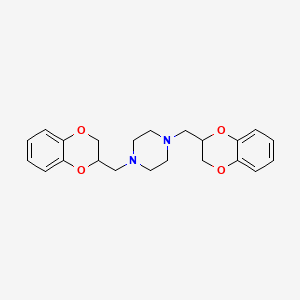

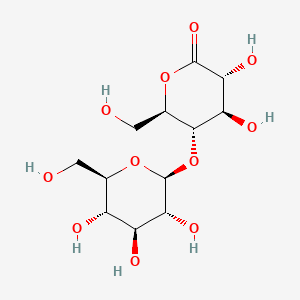

糠醛衍生物的化学修饰,包括 2-(2-硝基丙-1-烯-1-基)呋喃,会导致形成查耳酮。 这些化合物已被证实是良好的抗真菌剂,可以作为防止白蚁侵蚀木材的保护剂,为化学木材防腐剂提供了一种天然替代品 {svg_3}。

纺织品染料

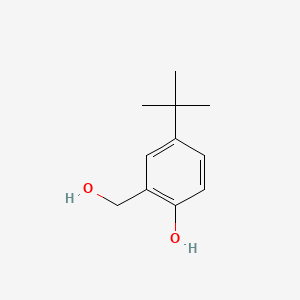

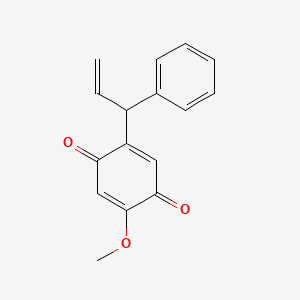

硫脲与糠醛衍生物的反应可以产生用作羊毛和棉织物潜在染料的化合物。 这些染料具有各种色调,为纺织应用提供了多种颜色选择 {svg_4}。

化学研究与合成

作为一种通用的化学物质,2-(2-硝基丙-1-烯-1-基)呋喃用于化学研究和合成。 它作为构建块用于创建复杂分子,这些分子可用于材料科学、制药和其他研究领域 {svg_5}。

农业废弃物利用

该化合物可从糠醛中衍生,糠醛又可从甘蔗渣、玉米芯和稻壳等农业废弃物中生产。 这突出了其在生物质增值中的作用,将废物转化为有价值的化学品 {svg_6}。

属性

IUPAC Name |

2-(2-nitroprop-1-enyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQJRPWHHXBVQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CO1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701035099 | |

| Record name | 2-(2-Nitro-1-propenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701035099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33322-20-2 | |

| Record name | 2-(2-Nitro-1-propen-1-yl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33322-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Nitro-1-propenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701035099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is interesting about the crystal structure of (E)-2-(2-Nitroprop-1-enyl)furan?

A1: The compound crystallizes exclusively as the E isomer. [] The crystal structure reveals a conjugated system extending from the furan ring to the nitroalkenyl group. [] Additionally, molecules within the crystal interact through N⋯π interactions involving the furan ring and C—H⋯O hydrogen bonds. []

Q2: What challenges are associated with studying (E)-2-(2-Nitroprop-1-enyl)furan using X-ray diffraction?

A2: The compound sublimes rapidly under Mo Kα radiation at room temperature, making data collection difficult. [] This issue was overcome by conducting the X-ray diffraction experiment at a lower temperature (100K). []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[c]phenanthren-2-ol](/img/structure/B1203068.png)

![N-(2,3-Dihydroxy-1,10-dimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B1203075.png)